molecular formula C7H14S B13072228 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol

1-(2,2-Dimethylcyclopropyl)ethane-1-thiol

Cat. No.: B13072228
M. Wt: 130.25 g/mol
InChI Key: YBQXQLKTDDQOQI-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)ethane-1-thiol is an organic compound with the molecular formula C₇H₁₄S and a molecular weight of 130.25 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a dimethylcyclopropyl group. Thiol compounds are known for their distinctive odors and their reactivity due to the presence of the sulfur-hydrogen bond.

Preparation Methods

The synthesis of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol can be achieved through various methods. One common approach involves the reaction of 2,2-dimethylcyclopropylcarbinol with thionyl chloride to form the corresponding chlorinated intermediate, which is then treated with sodium hydrosulfide to yield the desired thiol compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,2-Dimethylcyclopropyl)ethane-1-thiol undergoes several types of chemical reactions:

    Oxidation: Thiol groups can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.

    Addition: Thiol-ene reactions, where the thiol group adds to alkenes, are also common.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)ethane-1-thiol has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Thiol compounds are often used in the study of enzyme mechanisms and protein structures due to their ability to form disulfide bonds.

    Medicine: Research into thiol compounds includes their potential use as antioxidants and their role in redox biology.

    Industry: Thiol compounds are used in the production of polymers and as additives in lubricants and fuels.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol primarily involves its thiol group. Thiols can act as nucleophiles, participating in various chemical reactions. They can also form disulfide bonds, which are crucial in maintaining the structural integrity of proteins. In biological systems, thiols play a role in redox reactions, acting as reducing agents and protecting cells from oxidative damage .

Comparison with Similar Compounds

1-(2,2-Dimethylcyclopropyl)ethane-1-thiol can be compared with other thiol compounds such as:

This compound is unique due to its cyclopropyl group, which imparts different steric and electronic properties compared to linear thiols. This uniqueness can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)ethanethiol

InChI

InChI=1S/C7H14S/c1-5(8)6-4-7(6,2)3/h5-6,8H,4H2,1-3H3

InChI Key

YBQXQLKTDDQOQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1(C)C)S

Origin of Product

United States

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